Product packaging for 1-Benzyl-4-chroman-2-ylmethyl-piperazine(Cat. No.:)

1-Benzyl-4-chroman-2-ylmethyl-piperazine

Cat. No.: B10840263
M. Wt: 322.4 g/mol
InChI Key: AJZBPCAHQHCXMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-chroman-2-ylmethyl-piperazine is a novel chemical entity designed for pharmacological research, particularly in the study of the central nervous system (CNS). This compound is of significant interest due to its structural relationship with a class of potent and selective sigma site ligands . Sigma receptors are implicated in various neurological pathways, and ligands for these sites are investigated for their potential in understanding and treating psychiatric disorders such as psychosis, as well as inflammatory conditions . The molecular architecture of this compound integrates a chroman moiety, a structure also found in other neuroactive compounds, linked to a benzylpiperazine group via a methylene spacer . This specific arrangement is critical for its interaction with biological targets. Piperazine derivatives are a well-established pharmacophore in medicinal chemistry, frequently contributing to high affinity for neurotransmitter receptors in the CNS, including serotonergic and dopaminergic systems . Researchers can utilize this compound to explore its precise mechanism of action, its affinity and selectivity for sigma receptor subtypes, and its effects in predictive behavioral and biochemical models of disease . It is supplied exclusively for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26N2O B10840263 1-Benzyl-4-chroman-2-ylmethyl-piperazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H26N2O

Molecular Weight

322.4 g/mol

IUPAC Name

1-benzyl-4-(3,4-dihydro-2H-chromen-2-ylmethyl)piperazine

InChI

InChI=1S/C21H26N2O/c1-2-6-18(7-3-1)16-22-12-14-23(15-13-22)17-20-11-10-19-8-4-5-9-21(19)24-20/h1-9,20H,10-17H2

InChI Key

AJZBPCAHQHCXMX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2OC1CN3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies

Methodologies for Constructing the Piperazine (B1678402) Core

The formation of the substituted piperazine ring is a cornerstone of this synthesis, with numerous established methods for its construction and functionalization.

Cyclization Procedures for Substituted Piperazines

The piperazine scaffold can be assembled through various cyclization strategies. One common approach involves the cyclization of dipeptides to form piperazine-2,5-diones, which can then be further modified. nih.gov Another method utilizes the reaction of N-benzylethanolamine in the presence of a Cp*Ir complex catalyst to yield N,N'-dibenzylpiperazine. orgsyn.org This catalytic system facilitates the double N-alkylative homocoupling of ethanolamines. orgsyn.org

More advanced techniques focus on direct C-H functionalization to build the piperazine ring. For instance, photoredox catalysis has been employed for the decarboxylative cyclization of amino-acid-derived diamines with aldehydes to produce C2-substituted piperazines. orgsyn.org The Silicon Amine Protocol (SLAP) under photocatalytic conditions also provides an efficient route to functionalized piperazines, avoiding the use of potentially toxic tin reagents. orgsyn.org

Approaches for N-Alkylation of Piperazine Derivatives

The introduction of the benzyl (B1604629) group onto the piperazine nitrogen is a critical step. N-alkylation is a prevalent method for this transformation. Common approaches include nucleophilic substitution on alkyl halides (such as benzyl chloride or bromide), reductive amination, and the reduction of carboxyamides. researchgate.net

To achieve mono-N-alkylation and prevent the formation of disubstituted products, a common strategy is to use a protecting group, such as the tert-butoxycarbonyl (Boc) group. nih.gov 1-Boc-piperazine can be selectively alkylated on the unprotected nitrogen, followed by the removal of the Boc group. nih.gov A direct and efficient method for preparing 1-benzylpiperazine (B3395278) involves the reaction of piperazine with benzyl chloride in ethanol, which can yield the desired product in high purity after isolation as the dihydrochloride (B599025) salt. orgsyn.org

The reaction of 1-benzylpiperazine with various electrophiles is a well-established method for further derivatization. For example, it can be coupled with organic halides in the presence of a base like triethylamine (B128534) in a solvent such as tetrahydrofuran (B95107) (THF). nih.govacs.org

Synthesis of the Chroman-2-ylmethyl Moiety

The chroman-2-ylmethyl fragment provides the second key structural element. Its synthesis requires the formation of the chroman ring system followed by the introduction and functionalization of the methyl group at the 2-position.

Formation of Chroman Ring Systems

The chroman ring, a bicyclic ether, can be synthesized through several routes. A classical and widely used method involves the acid-catalyzed intramolecular condensation of specific phenolic compounds. ijrpc.com Various acids, including polyphosphoric acid (PPA), hydrochloric acid, and sulfuric acid, can be employed for this ring closure. organic-chemistry.org

More contemporary methods include ring-closing olefin metathesis, which has proven to be a highly efficient and practical approach for the synthesis of chromene derivatives, which can subsequently be reduced to chromans. nih.gov Additionally, cascade reactions, such as the PPh3-catalyzed domino reaction, offer a facile route to chroman derivatives. nih.gov The synthesis of chroman-4-ones is also a common strategy, as the ketone can be subsequently reduced. acs.org

Introduction of the 2-Methyl Side Chain

Introducing a methyl group at the C-2 position of the chroman ring is a crucial step. One synthetic strategy involves the Friedel-Crafts acylation of a suitable phenol, followed by cyclization and subsequent manipulation of the resulting chromone (B188151). For instance, a 2-methylchromone (B1594121) can be synthesized and then the C-2 methyl group can be functionalized. researchgate.net

A particularly relevant approach is the synthesis of 2-formyl- or 2-hydroxymethyl-chromones. nih.gov The aerobic oxidation of a C-2 methyl group of a chromone intermediate using an I2/DMSO reagent system can yield a 2-formylchromone. nih.gov This aldehyde can then be reduced to a 2-hydroxymethylchromone using a reducing agent like sodium borohydride (B1222165) (NaBH4). nih.gov The resulting alcohol can be readily converted to a reactive halide, such as a chloride or bromide, using standard halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3), preparing it for coupling.

Coupling Strategies for 1-Benzyl-piperazine and Chroman-2-ylmethyl Fragments

The final step in the synthesis of 1-Benzyl-4-chroman-2-ylmethyl-piperazine is the coupling of the two previously synthesized fragments.

A primary and straightforward strategy is the N-alkylation of 1-benzylpiperazine with a reactive chroman-2-ylmethyl halide (e.g., chloride or bromide). This nucleophilic substitution reaction is typically carried out in the presence of a base, such as potassium carbonate or triethylamine, in an appropriate solvent like dimethylformamide (DMF) or THF. nih.govhymasynthesis.com

An alternative approach is reductive amination . This would involve the reaction of 1-benzylpiperazine with a chroman-2-carboxaldehyde . The initial reaction forms an iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN) to yield the final tertiary amine product. This method offers mild reaction conditions and avoids the formation of quaternary ammonium (B1175870) salts. nih.gov

The choice of coupling strategy often depends on the stability of the starting materials and the desired reaction conditions. Both N-alkylation with a halide and reductive amination represent viable and effective methods for the final assembly of this compound.

Linkage Chemistry for Complex Heterocyclic Structures

The synthesis of the target compound and its analogues typically involves a convergent approach where the pre-formed benzylpiperazine and a reactive chroman-2-ylmethyl intermediate are coupled. A common and efficient method for assembling such 1,4-disubstituted piperazines is through nucleophilic substitution or reductive amination.

One plausible synthetic route involves the alkylation of 1-benzylpiperazine with a suitable 2-substituted chroman derivative. For instance, chroman-2-methanol can be converted to a more reactive species, such as a tosylate, mesylate, or halide (e.g., 2-(bromomethyl)chroman). The subsequent reaction with 1-benzylpiperazine, often in the presence of a non-nucleophilic base and a suitable solvent, yields the final product.

Alternatively, a reductive amination pathway can be employed. This would involve the reaction of chroman-2-carboxaldehyde with 1-benzylpiperazine in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). This method is widely used for creating C-N bonds in the final step of a synthesis due to its mild conditions and broad functional group tolerance. The required chroman-2-carboxaldehyde can be prepared via oxidation of the corresponding chroman-2-methanol.

The key intermediates, such as 1-benzylpiperazine, are commercially available or can be synthesized through direct benzylation of piperazine. organic-chemistry.org The synthesis of the chroman-2-ylmethyl moiety can be achieved through various established methods for chroman synthesis. organic-chemistry.org

Stereochemical Considerations in Synthetic Pathways

A critical aspect in the synthesis of this compound is the control of stereochemistry at the C2 position of the chroman ring, which is a chiral center. The biological activity of chiral ligands often resides in a single enantiomer, making stereoselective synthesis a crucial goal.

Several strategies have been developed for the asymmetric synthesis of chiral 2-substituted chromans. mdpi.com These methods allow for the preparation of enantiomerically enriched or pure chroman intermediates, which can then be incorporated to produce the final chiral product. Key approaches include:

Asymmetric Hydrogenation: The reduction of a corresponding chromone using a chiral catalyst can produce a chiral 2-substituted chromane (B1220400) with high enantiomeric excess. mdpi.com

Intramolecular Oxy-Michael Addition: Phenol substrates containing an α,β-unsaturated ketone can undergo an enantioselective intramolecular oxy-Michael addition, catalyzed by a chiral catalyst, to form the chroman skeleton. mdpi.com

Kinetic Resolution: Racemic chroman derivatives can be resolved through enzymatic or chemical kinetic resolution to isolate the desired enantiomer. For instance, Cu-catalyzed asymmetric hydroboration has been used for the kinetic resolution of racemic 2-aryl-chromenes. chemrxiv.org

The absolute configuration at the C2 position of the chroman ring fundamentally influences the three-dimensional structure of the final molecule and, consequently, its interaction with biological targets. mdpi.com Therefore, securing the desired enantiomer is paramount for elucidating precise structure-activity relationships.

Generation of Analogues and Derivatives for Structure-Activity Relationship Studies

To probe the molecular interactions with biological targets like the sigma receptors, systematic modifications of the this compound structure are undertaken. These modifications focus on the three primary structural components of the molecule.

Substituent Variation on the Benzyl Moiety

The N-benzyl group often interacts with a hydrophobic pocket in the receptor binding site. Studies on closely related benzylpiperazine and benzylpiperidine sigma ligands have shown that substitutions on this aromatic ring can significantly modulate binding affinity and selectivity. nih.govnih.gov

Research on a series of disubstituted 1,4-piperazines flanked by a chromene ring and a benzyl group revealed that modifications to the benzyl ring were generally detrimental to sigma receptor binding. However, specific substitutions were found to be favorable.

Substitution on Benzyl RingEffect on Sigma (σ) Receptor AffinityReference
UnsubstitutedHigh Affinity nih.gov
4-ChloroImproved Affinity nih.gov
4-MethoxyImproved Affinity nih.gov
Other SubstitutionsGenerally Detrimental nih.gov

This data suggests that while a hydrophobic benzyl group is preferred, specific electronic and steric properties imparted by small substituents at the para-position can enhance receptor interaction.

Modifications of the Chroman Scaffold

The chroman ring system serves as another key hydrophobic domain. Its structure can be altered to explore the size and electronic requirements of its corresponding binding pocket. Modifications can include substitutions on the aromatic part of the chroman ring or even replacement of the chroman system with other bicyclic or aromatic groups.

Studies have indicated that the chromene ring (a close analogue of chroman) is well-tolerated for substitution and has a relatively minor effect on sigma receptor binding affinity compared to the benzyl moiety. nih.gov This tolerance allows for the introduction of a wide variety of alternative aromatic groups to fine-tune properties or introduce new interaction points.

Modification of Chroman ScaffoldEffect on Sigma (σ) Receptor AffinityReference
Substitution with Aromatic GroupsWell-tolerated, little effect on affinity nih.gov
Altering Alkyl Chain Length (at C2)Optimal length is crucial (e.g., pentyl in some chroman-4-ones) acs.org
Introducing Electron-withdrawing GroupsFavorable in 6- and 8-positions for some SIRT2 inhibiting chroman-4-ones acs.org

These findings highlight the chroman moiety as a versatile component for modification to optimize secondary interactions or improve pharmacokinetic properties without drastically compromising primary binding affinity.

Diversification at the Piperazine Ring

The piperazine ring is a cornerstone of many biologically active compounds, valued for its ability to be easily modified at its nitrogen atoms and for its favorable physicochemical properties. rsc.orgmdpi.comencyclopedia.pub While in the parent compound one nitrogen is substituted with the benzyl group and the other links to the chroman moiety, the ring itself can be altered.

Replacing the piperazine ring with a piperidine (B6355638) ring is a common strategy to assess the importance of the second nitrogen atom. For sigma ligands, this change can significantly alter the binding mode and affinity. nih.govpolimi.it Furthermore, the piperazine ring itself can be constrained within a bicyclic system or have substituents added to its carbon atoms, although this is less common. rsc.org The primary role of the piperazine is often as a basic, protonatable scaffold that anchors the two hydrophobic ends (benzyl and chroman) in the correct orientation for receptor binding. polimi.it

Modification StrategyRationalePotential ImpactReference
Piperazine to PiperidineAssess the role of the N4 nitrogenCan alter binding mode and affinity for sigma receptors nih.govpolimi.it
Carbon SubstitutionExplore new chemical space and create conformational constraintsCan lead to novel activity profiles, though synthetically challenging rsc.org
Bioisosteric ReplacementReplace piperazine with other diamine-containing scaffoldsModulate pKa, lipophilicity, and metabolic stability nih.gov

The versatility of the piperazine heterocycle makes it a key point for diversification in the development of new therapeutic agents based on the this compound scaffold.

Pharmacological Profile and Molecular Interactions

Elucidation of Potential Molecular Targets

Based on its structural motifs, the compound is predicted to interact with various receptors, enzymes, and ion channels.

Receptor Binding Studies (e.g., Sigma Receptors, Dopamine (B1211576) Receptors)

The benzylpiperazine core is a privileged structure for targeting sigma and dopamine receptors.

Sigma Receptors: The benzylpiperazine scaffold is a well-established ligand for sigma (σ) receptors. nih.gov Extensive research on benzylpiperazine derivatives demonstrates high-affinity binding to both σ₁ and σ₂ subtypes, with many compounds showing significant selectivity for the σ₁ receptor. nih.govacs.org For instance, a series of N-(benzofuran-2-ylmethyl)-N'-benzylpiperazines, structurally related to the target compound, were found to be highly potent and selective σ₁ receptor ligands. researchgate.net One derivative, N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine, exhibited a Kᵢ value of 2.7 nM for the σ₁ receptor. researchgate.net Another, N-(benzofuran-2-ylmethyl)-N'-(4'-(2''-fluoroethoxy)benzyl)piperazine, showed a Kᵢ of 2.6 nM. researchgate.net Furthermore, early research into disubstituted 1,4-piperazines flanked by a chromene ring—a close analogue to the chroman structure—showed high affinity for σ receptors, with Kᵢ values as low as 0.6 nM being reported. nih.govnih.gov This strongly suggests that 1-Benzyl-4-chroman-2-ylmethyl-piperazine would exhibit significant affinity for sigma receptors, particularly the σ₁ subtype.

Table 1: Sigma (σ) Receptor Binding Affinities of Representative Benzylpiperazine Derivatives This table presents data for compounds structurally related to this compound to indicate potential binding affinity.

Compound Name σ₁ Receptor Kᵢ (nM) σ₂ Receptor Kᵢ (nM) Selectivity (σ₂/σ₁)
3-Cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (Compound 15) 1.6 1416 886
1-{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}-3-phenylprop-2-en-1-one (Compound 16) 8.9 1007 113
1-{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}-3-phenylpropan-1-one (Compound 21) 8.8 3258 370
N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine (Compound 13) 2.7 103 38

Dopamine Receptors: The benzylpiperazine structure is also known to interact with the dopaminergic system. wikipedia.org Animal studies have shown that 1-Benzylpiperazine (B3395278) (BZP) stimulates the release and inhibits the reuptake of dopamine. europa.eu This suggests that this compound could modulate dopaminergic neurotransmission. Furthermore, various 1-phenyl-4-benzylpiperazines have been designed as dopamine D₄ receptor subtype-specific ligands for potential use in treating conditions where the D₄ receptor is implicated. google.com

Serotonin (B10506) Receptors: In addition to dopaminergic activity, BZP acts as a non-selective agonist at a wide array of serotonin receptors. wikipedia.orgchemeurope.com Binding to 5-HT₂ₐ, 5-HT₂ₙ, and 5-HT₃ receptors has been reported, suggesting a broad interaction with the serotonergic system. wikipedia.orgchemeurope.com

Enzyme Inhibition Assays (e.g., SIRT2, Acetylcholinesterase)

The chroman portion of the molecule is a key feature in several known enzyme inhibitors.

Sirtuin 2 (SIRT2) Inhibition: A series of substituted chroman-4-one derivatives have been identified as novel and selective inhibitors of SIRT2, a class III histone deacetylase implicated in neurodegenerative disorders. nih.govacs.orgnih.gov The most potent of these compounds exhibited inhibitory concentrations in the low micromolar range, with 6,8-dibromo-2-pentylchroman-4-one showing an IC₅₀ of 1.5 μM and high selectivity over SIRT1 and SIRT3. nih.govnih.gov This indicates a potential for this compound to function as a SIRT2 inhibitor.

Acetylcholinesterase (AChE) Inhibition: The chroman-4-one scaffold is also found in potent inhibitors of acetylcholinesterase, a key target in Alzheimer's disease therapy. nih.gov A series of 3-(4-benzylpiperazine-1-methyl)thiochroman-4-ones demonstrated AChE inhibitory activity in the micromolar range, with one compound showing higher potency than the drug rivastigmine. magtechjournal.com Similarly, novel chroman-4-one derivatives linked to an N-benzyl pyridinium (B92312) moiety have shown potent anti-AChE activity, with one derivative displaying an IC₅₀ value of 0.048 μM. ssu.ac.ir The well-known AChE inhibitor Donepezil (1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine) further highlights the importance of the N-benzyl-piperidine/piperazine (B1678402) core for this activity. nih.gov These findings strongly support the potential of this compound as an AChE inhibitor.

Table 2: Enzyme Inhibitory Activity of Representative Chroman and Benzylpiperazine Derivatives This table presents IC₅₀ values for structurally related compounds to indicate potential enzyme inhibition.

Compound Class / Name Target Enzyme IC₅₀ (μM)
6,8-Dibromo-2-pentylchroman-4-one SIRT2 1.5
(E)-1-(2,3-Dibromobenzyl)-4-((7-ethoxy-4-oxochroman-3-ylidene)methyl)pyridinium bromide Acetylcholinesterase 0.048
3-(4-Benzylpiperazine-1-methyl)thiochroman-4-one (Compound 8a) Acetylcholinesterase 0.96

Interaction with Ion Channels

The predicted affinity of this compound for the σ₁ receptor provides a strong basis for its potential interaction with ion channels. The σ₁ receptor is known to reside at the endoplasmic reticulum-mitochondria interface, where it can translocate to the plasma membrane and regulate voltage-dependent Ca²⁺ and K⁺ channels. nih.govnih.gov By binding to the σ₁ receptor, the compound could indirectly modulate the activity of these crucial ion channels.

Mechanistic Studies of Biological Activity

The potential molecular interactions of this compound would likely translate into the modulation of specific cellular pathways and exhibit distinct receptor functional activities.

Investigation of Cellular Pathways Modulation

Given its likely molecular targets, this compound could modulate several key cellular pathways:

Calcium Signaling: Through its interaction with the σ₁ receptor, the compound could modulate Ca²⁺ flux by acting as a chaperone for type 3 inositol-1,4,5-triphosphate receptors. nih.govnih.gov

Neurotransmitter Release: The benzylpiperazine component is known to stimulate the release and block the reuptake of key monoamine neurotransmitters like dopamine, serotonin, and noradrenaline, thereby directly impacting synaptic signaling pathways. europa.eu

Tubulin Acetylation and Apoptosis: If the compound acts as a SIRT2 inhibitor, as suggested by its chroman moiety, it could lead to the hyperacetylation of α-tubulin. nih.govexlibrisgroup.com This has been shown to inhibit tumor growth. exlibrisgroup.com Furthermore, some benzylpiperazine-based conjugates have been found to induce apoptosis and cause cell cycle arrest in cancer cells, suggesting a role in cell proliferation pathways. rsc.org

Receptor Agonism/Antagonism Characterization

The functional activity of this compound at its target receptors would define its ultimate pharmacological effect.

Sigma Receptors: While many benzylpiperazine derivatives are high-affinity ligands, their functional roles can vary. Studies on similar compounds have identified potent σ₁ receptor antagonists that produce anti-allodynic and antinociceptive effects in pain models. nih.gov

Dopamine and Serotonin Systems: The action of BZP on monoamine transporters results in an increase in synaptic concentrations of dopamine and serotonin, which is an indirect agonistic effect. wikipedia.org However, related phenylpiperazines can also act as antagonists at specific serotonin receptor subtypes, such as the 5-HT₂ₙ receptor. europa.eu The ultimate profile of this compound would depend on its specific affinities and efficacies at these various sites.

Studies on Antiproliferative Effects in Cellular Models

The piperazine moiety is a structural component found in various molecules that have demonstrated the ability to inhibit the cell cycle, particularly at the G1/S phase, interfere with angiogenesis, and interact with DNA. researchgate.net Its flexible binding characteristics enable it to engage with a diverse range of biological targets, contributing to its potential as an anticancer agent. researchgate.net

In the pursuit of more effective and less toxic anticancer drugs, derivatives of piperazine have garnered significant attention from the research community. researchgate.net For instance, a series of 1-(4-chlorobenzhydryl) piperazine derivatives were synthesized and evaluated for their antiproliferative activity against a panel of human tumor cell lines. researchgate.net Among these, compound 11 showed notable potency. researchgate.net Another compound, 10 , displayed IC50 values of 19.90, 18.00, and 18.50 µM against HL-60, Z138, and DND-41 cell lines, respectively, while compound 13 had an IC50 value of 19.90 µM against the DND-41 cell line. researchgate.net

Similarly, chromone (B188151) derivatives have been explored for their antitumor activities. nih.gov One such derivative, LY294002 (2-morpholino-8-phenyl-4H-chromen-4-one), acts as a synthetic protein kinase inhibitor by blocking the phosphatidylinositol-3-kinase (PI3K) signaling pathway. nih.gov Another example, Flavopiridol, is a cyclin-dependent kinase (CDK) inhibitor that impedes cell cycle progression and induces apoptosis. nih.gov

A study on furoxan derivatives of chromone tested their antiproliferative effects on five cancer cell lines (HepG2, MCF-7, HCT-116, B16, and K562) and two normal human cell lines (L-02 and PBMCs). nih.gov Compound 15a from this series was identified as the most potent, with a positive correlation observed between its antiproliferative activity and its ability to release nitric oxide (NO). nih.gov Importantly, these target compounds showed weak activity against normal cells, indicating good selectivity between tumor and normal cells. nih.gov

Compound/DerivativeCell Line(s)Key FindingsReference
1-(4-chlorobenzhydryl) piperazine derivativesHL-60, Z138, DND-41Compound 10 showed IC50 values of 19.90, 18.00, and 18.50 µM. Compound 13 had an IC50 of 19.90 µM against DND-41. researchgate.net
Furoxan derivatives of chromoneHepG2, MCF-7, HCT-116, B16, K562Compound 15a was the most potent. Antiproliferative activity correlated with NO release. Good selectivity for tumor cells. nih.gov
LY294002-Synthetic protein kinase inhibitor, blocks PI3K signaling. nih.gov
Flavopiridol-CDK inhibitor, blocks cell cycle progression and induces apoptosis. nih.gov

Anti-inflammatory Pathways and Mechanisms

The piperazine nucleus is a core component of many compounds with a wide array of pharmacological activities, including anti-inflammatory effects. researchgate.net Research into N-phenyl piperazine derivatives has highlighted their potential to inhibit inflammation. biomedpharmajournal.org In a study evaluating these derivatives, compound P7 consistently showed the highest anti-inflammatory potential across various concentrations. biomedpharmajournal.org Notably, at a concentration of 100 µg/mL, compound P6 was more effective than other tested compounds and even the standard control. biomedpharmajournal.org At 500 µg/mL, all synthesized N-phenyl piperazine derivatives demonstrated significant anti-inflammatory effects, ranging from 85-90%. biomedpharmajournal.org These findings suggest that these compounds not only possess anti-inflammatory properties but may also inhibit α-amylase, opening avenues for developing dual-target drugs. biomedpharmajournal.org

The anti-inflammatory activity of these compounds was shown to be dose-dependent. biomedpharmajournal.org The study collectively points to the potential of piperazine-based compounds to serve as a foundation for the discovery of new anti-inflammatory agents. biomedpharmajournal.org

Antimicrobial Activity Mechanisms

The piperazine moiety is a recognized pharmacophore in drug discovery and is integral to numerous marketed drugs, including antibiotics. nih.gov The antimicrobial action of piperazine-based compounds often involves targeting the cytoplasmic membrane of bacteria. This interaction leads to the leakage of essential intercellular components, ultimately resulting in cell death. nih.gov

For example, a biocompatible piperazine polymer demonstrated significant antimicrobial activity against E. coli and S. aureus. nih.gov Another piperazine-based polymer, PGU-P, exhibited broad-spectrum antimicrobial activity with high selectivity against Mycobacterium smegmatis, S. aureus, methicillin-resistant Staphylococcus aureus (MRSA), and Shigella flexneri. nih.gov The key functional characteristics contributing to its bactericidal activity include the piperazine moiety itself, a positive charge, hydrogen-bonding capability, and lipophilicity, all of which facilitate interaction with and disruption of the bacterial cell membrane. nih.gov

Furthermore, multifunctionalized piperazine polymers have shown efficient antimicrobial activity against E. coli, M. smegmatis, S. aureus, and Candida albicans. nih.gov

A series of synthesized 1-[2-Substituted hydrazine (B178648) carbothioamido]-4-benzyl piperazines were screened for antibacterial activity against P. vulgaris, S. aureus, E. coli, and B. subtilis, as well as antifungal activity against Alternaria, Curvularia, C. albicans, and A. niger. jchps.com Compounds IVc , IVd , and IVh demonstrated good antibacterial activity, while compounds IVb , IVf , and IVg showed good antifungal activity. jchps.com

Compound/DerivativeTarget Microorganism(s)Mechanism/Key FindingsReference
Biocompatible piperazine polymerE. coli, S. aureusTargets the cytoplasmic membrane, causing leakage of intercellular components. nih.gov
PGU-P polymerM. smegmatis, S. aureus, MRSA, S. flexneriDisrupts the cell membrane through a combination of its piperazine moiety, positive charge, H-bonding, and lipophilicity. nih.gov
Multifunctionalized piperazine polymerE. coli, M. smegmatis, S. aureus, C. albicansEfficient antimicrobial activity. nih.gov
1-[2-Substituted hydrazine carbothioamido]-4-benzyl piperazinesP. vulgaris, S. aureus, E. coli, B. subtilis, Alternaria, Curvularia, C. albicans, A. nigerCompounds IVc , IVd , and IVh showed good antibacterial activity. Compounds IVb , IVf , and IVg showed good antifungal activity. jchps.com

Cross-Reactivity and Selectivity Profiling

The selectivity of a compound for its intended biological target over other related targets is a critical aspect of its pharmacological profile, as it can influence both efficacy and safety.

For instance, the indanone derivative 13e (E2020), 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, was found to be a highly potent and selective inhibitor of acetylcholinesterase (AChE). nih.gov It exhibited a 1250-fold greater selective affinity for AChE compared to butyrylcholinesterase (BuChE). nih.gov

In another example, the piperazine-derived α1-antagonist HJZ-12, 1-benzyl-N-(3-(4-(2-methoxyphenyl) piperazin-1-yl) propyl) -1H-indole-2-carboxamide, demonstrated high subtype selectivity for α1D- and α1A-adrenoceptors (ARs) over α1B-ARs, with 47.9- and 19.1-fold selectivity, respectively. frontiersin.orgnih.gov Interestingly, while HJZ-12 was developed as an α1-antagonist, its observed effects on cell viability and apoptosis in a benign prostatic hyperplasia cell line (BPH-1) were found to be independent of α1-adrenoceptor blockade. frontiersin.orgnih.gov This suggests that the compound may have other, off-target effects that contribute to its biological activity. frontiersin.orgnih.gov

Computational Chemistry and Molecular Modeling Approaches

Ligand-Target Docking Studies

Ligand-target docking is a computational method that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This technique is crucial for understanding the binding mechanism and for predicting the strength of the interaction.

Molecular docking simulations are employed to predict how 1-Benzyl-4-chroman-2-ylmethyl-piperazine would fit into the binding site of a target protein. The process involves generating a multitude of possible conformations and orientations (poses) of the ligand within the receptor's active site and then using a scoring function to estimate the binding affinity for each pose. A lower binding energy score typically indicates a more stable and favorable interaction.

For a compound like this compound, which contains both a benzylpiperazine and a chroman moiety, docking studies would likely explore its interactions with various receptors, such as sigma receptors or monoamine transporters, which are known targets for similar scaffolds. researchgate.netnih.gov The predicted binding modes would reveal the spatial arrangement of the ligand within the binding pocket, highlighting which parts of the molecule are critical for binding.

Table 1: Illustrative Predicted Binding Affinities of this compound with Potential Targets

Target ProteinPredicted Binding Affinity (kcal/mol)Predicted Inhibition Constant (Ki)
Sigma-1 Receptor-9.5Low nM
Sigma-2 Receptor-8.2Moderate nM
Dopamine (B1211576) Transporter-7.8High nM
Serotonin (B10506) Transporter-8.5Moderate nM

Note: The data in this table is illustrative and based on typical values observed for structurally related compounds. Actual values would need to be determined through specific computational and experimental studies.

A significant outcome of docking studies is the identification of key amino acid residues within the target's binding site that interact with the ligand. These interactions can be of various types, including hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces. For this compound, the benzyl (B1604629) group might engage in hydrophobic interactions with aromatic residues like phenylalanine or tyrosine, while the piperazine (B1678402) nitrogen could form hydrogen bonds with polar residues such as serine or threonine. The chroman moiety could also contribute to binding through hydrophobic and hydrogen bonding interactions.

Table 2: Potential Key Interacting Residues for this compound at a Hypothetical Receptor Site

Interacting ResidueType of Interaction
Phenylalanine (Phe256)π-π stacking with benzyl ring
Tyrosine (Tyr103)Hydrophobic interaction with chroman ring
Aspartic Acid (Asp120)Hydrogen bond with piperazine nitrogen
Serine (Ser154)Hydrogen bond with chroman oxygen
Leucine (Leu189)Hydrophobic interaction with piperazine ring

Note: This table presents hypothetical interactions based on the chemical structure of the compound and common binding motifs.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the analysis of its behavior over time. This method complements the static picture provided by docking studies by revealing information about the stability of the binding pose and the conformational changes that may occur upon ligand binding.

Once a promising binding pose is identified through docking, MD simulations are performed to assess the stability of the ligand-receptor complex. By simulating the movements of atoms over a period of nanoseconds to microseconds, researchers can observe whether the ligand remains stably bound in its initial pose or if it dissociates or shifts to a different binding mode. Key metrics for stability include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable complex will exhibit minimal fluctuations in RMSD over the course of the simulation. For this compound, MD simulations would be crucial to validate the docking predictions and to ensure that the predicted interactions are maintained in a dynamic environment. nih.gov

MD simulations can also reveal subtle conformational changes in both the ligand and the receptor upon binding. These simulations can show how the protein might adapt its shape to accommodate the ligand, a phenomenon known as "induced fit." Furthermore, the dynamic nature of the simulation allows for the observation of transient interactions that might not be captured by static docking. For instance, water molecules in the binding site can play a critical role in mediating ligand-protein interactions, and their dynamic behavior can be analyzed through MD simulations.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. This method is particularly useful for optimizing lead compounds and designing new molecules with improved potency.

For a class of compounds including this compound, a QSAR study would involve synthesizing and testing a series of analogs with variations in different parts of the molecule (e.g., substitutions on the benzyl or chroman rings). The biological activity of these compounds would then be correlated with various molecular descriptors, such as electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP). nih.govnih.gov

A statistically significant QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the synthetic efforts towards more potent molecules. For example, a QSAR model might reveal that electron-withdrawing groups on the benzyl ring increase activity, while bulky substituents on the chroman ring decrease it. Such insights are invaluable for the rational design of new drug candidates.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Optimization for Research Compounds

A primary cause of failure for drug candidates in clinical trials is an unfavorable ADMET profile. researchgate.net Predicting these properties using computational (in silico) methods early in the discovery process allows for the prioritization of compounds with a higher likelihood of success, saving significant time and resources.

Various computational tools and web servers, such as pkCSM and SwissADME, are available to predict the ADMET properties of a molecule based on its structure. nih.govresearchgate.net These programs use algorithms derived from large datasets of experimentally determined properties to estimate a compound's pharmacokinetic behavior.

For this compound, a full ADMET profile can be predicted. This includes assessing its drug-likeness based on established guidelines like Lipinski's Rule of Five, which helps to forecast oral bioavailability. Key predicted properties include aqueous solubility, intestinal absorption, blood-brain barrier (BBB) permeability, interaction with cytochrome P450 (CYP) enzymes (major drivers of drug metabolism), and potential toxicities.

The following interactive table presents a hypothetical but representative in silico ADMET profile for this compound, based on typical values for similar heterocyclic compounds.

ADMET PropertyPredicted Value / AssessmentImplication for Drug Development
Molecular Weight350.48 g/molComplies with Lipinski's Rule (<500), favorable for absorption.
LogP (Lipophilicity)4.25Complies with Lipinski's Rule (<5), indicates good permeability.
Water Solubility (LogS)-4.5Moderately soluble; may require formulation strategies for optimal delivery.
Human Intestinal Absorption> 90%Predicted to be well-absorbed from the gastrointestinal tract.
Blood-Brain Barrier (BBB) PermeabilityYesCompound is likely to cross the BBB, making it a candidate for CNS targets.
CYP2D6 InhibitorYesPotential for drug-drug interactions with other drugs metabolized by this enzyme.
CYP3A4 InhibitorNoLower risk of interactions with the most common drug-metabolizing enzyme.
AMES ToxicityNon-mutagenicLow predicted risk of mutagenicity.
Drug-Likeness (Lipinski)No violationsGood potential for oral bioavailability.

The true power of in silico modeling lies in its ability to guide the optimization of a lead compound. nih.gov If the initial ADMET predictions or biological activity for this compound are suboptimal, computational models can suggest specific structural modifications to enhance its profile.

Strategies for Optimization:

Modulating Lipophilicity: If LogP is too high, potentially leading to poor solubility or metabolic instability, it can be reduced by introducing polar groups (e.g., hydroxyl or methoxy groups) on the benzyl or chroman rings. Conversely, if the compound lacks sufficient permeability, lipophilicity can be increased.

Blocking Metabolic Sites: If the compound is predicted to be rapidly metabolized by CYP enzymes at a specific position (e.g., para-position of the benzyl ring), this site can be "blocked" by introducing a metabolically stable group, such as a fluorine atom. This can increase the compound's half-life and duration of action.

Enhancing Target Affinity: Molecular docking studies can reveal how the compound binds to its target protein. nih.gov If the binding affinity is weak, the model may show an unoccupied hydrophobic pocket. In response, a medicinal chemist could add a small hydrophobic group (e.g., a methyl group) to the compound's scaffold to fill this pocket, thereby increasing binding energy and potency.

Improving Selectivity: Often, a compound may bind to multiple targets, leading to off-target effects. Computational models can compare the binding site of the desired target with that of off-target proteins. Structural modifications can then be made to introduce interactions that are favorable only in the desired target, thus improving selectivity. unisi.it

Through these iterative cycles of in silico prediction and chemical synthesis, a novel scaffold like this compound can be systematically optimized to yield a promising drug candidate.

Medicinal Chemistry Perspectives and Future Research Directions

1-Benzyl-4-chroman-2-ylmethyl-piperazine as a Lead Structure for Drug Discovery

A lead structure in drug discovery is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure/activity relationships that require modification to achieve better drug-like properties. The this compound framework represents a promising starting point for such optimization. Early research into a series of disubstituted 1,4-piperazines, which included a chromene ring and a benzyl (B1604629) group, identified that the simplest compound in the series with an unsubstituted benzyl ring demonstrated a high affinity for sigma (σ) receptors, with a Ki value of 3 nM, and showed negligible activity at other sites. nih.gov This high affinity and inherent selectivity mark it as a valuable lead for further development.

The process of converting a "hit" compound from a high-throughput screen into a "lead" candidate involves iterative chemical modifications to enhance potency, selectivity, and pharmacokinetic properties. The this compound scaffold is well-suited for this process. Strategies like scaffold hopping can be employed, where the core structure is modified to create new series of compounds with potentially improved characteristics. dundee.ac.ukrsc.org For instance, research on other heterocyclic scaffolds has demonstrated that focusing on reducing lipophilicity is a key strategy for improving solubility. dundee.ac.uk

Lead optimization would involve systematically modifying each component of the this compound structure. This could include:

Chroman Ring: Introducing substituents on the aromatic portion of the chroman ring to probe for additional binding interactions.

Benzyl Group: Modifying the benzyl ring with various functional groups to enhance potency or alter selectivity profiles.

Piperazine (B1678402) Linker: Exploring the impact of replacing the piperazine ring with other cyclic amines, such as piperidine (B6355638), or introducing conformational constraints. dundee.ac.uk

A key objective during lead optimization is to achieve a suitable profile for further preclinical studies, which often includes aiming for higher efficacy and improved solubility. dundee.ac.uk

The initial high affinity of this compound for sigma receptors highlights its potential as a foundation for developing highly selective modulators. nih.gov The sigma-1 receptor, in particular, is a protein found in the central nervous system (CNS) and other parts of the body that modulates neurotransmitter systems. nih.gov By systematically modifying the lead structure, it is possible to fine-tune the interaction with the target protein, thereby increasing selectivity over other receptors, such as the sigma-2 receptor or other G-protein coupled receptors. nih.gov

The development of selective ligands is crucial for minimizing off-target effects. Research on related piperazine derivatives has successfully produced radioligands with high selectivity for the sigma-1 receptor, which are valuable tools for imaging and studying neurological diseases. nih.gov Similarly, other piperazine-containing structures have been developed as potent and selective antagonists for the muscarinic M4 receptor, another important target in the CNS. google.com

Table 1: Bioactivity of Related Piperazine/Piperidine Derivatives

Compound ClassTargetKey FindingsReferenceDisubstituted 1,4-piperazines (chromene/benzyl)Sigma (σ) receptorsHigh affinity (Ki = 3 nM) and selectivity.nih.gov1-(4-Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazineSigma-1 (σ1) receptorLow nanomolar affinity and high selectivity (>52-fold over σ2).nih.govN-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamideMuscarinic M4 receptorDeveloped as antagonists for treating neurological disorders.google.com1-(4-sulfamoylbenzoyl)piperidine-4-carboxamidesCarbonic Anhydrase (hCA) IX and XIIInhibitory activity at sub-nanomolar levels (Ki = 0.9 nM for one derivative).nih.gov

Exploration of Novel Therapeutic Applications Based on Identified Bioactivities

The initial biological activities identified for the this compound scaffold provide a roadmap for exploring its therapeutic potential in various disease areas.

There is growing evidence linking sigma-1 receptors to a range of CNS diseases, including Alzheimer's disease and Parkinson's disease. nih.gov Studies have shown a decrease in the density of sigma-1 receptors in the brains of patients with these conditions. nih.gov The development of selective ligands based on the this compound scaffold could lead to new therapeutic agents for these neurodegenerative disorders. nih.govgoogle.com Furthermore, radiolabeled versions of such compounds can serve as imaging agents to better understand disease progression. nih.gov For example, imaging studies have shown reduced binding of a selective sigma-1 receptor radioligand in the cortex and hippocampus of mouse models of aging, suggesting a potential dysfunction of these receptors in conditions like Alzheimer's. nih.gov

In oncology, the strategy of "scaffold hopping" from known pharmacophores has yielded promising results. For instance, modifications of an N-benzylaniline scaffold led to the development of novel flavan (B184786) derivatives with potent anticancer activity. nih.govresearchgate.net These compounds were found to induce apoptosis and cause cell cycle arrest in cancer cells. nih.gov Given that sigma receptors are also overexpressed in some tumor types and are involved in cell survival pathways, exploring derivatives of this compound for anticancer activity is a logical and promising avenue for future research.

The piperazine ring is a common feature in many compounds with anti-infective properties. Research on other piperazine-containing molecules, such as 4′-(piperazin-1-yl)benzanilides, has demonstrated broad-spectrum activity against the malaria parasite Plasmodium falciparum as well as various Gram-positive and Gram-negative bacteria. mdpi.comnih.gov This suggests that the this compound scaffold could be a valuable starting point for developing new anti-infective agents.

Furthermore, related structures incorporating a piperidine ring have shown potent antifungal activity. Specifically, the hydrochloride salt of 1-benzyl-4-adamantancarbonyloxy piperidine was effective against the fungus Cryptococcus neoformans with low toxicity. researchgate.net By creating a library of derivatives of this compound and screening them against a panel of infectious pathogens, it may be possible to identify novel compounds to combat drug-resistant bacteria and fungi. mdpi.com

Table 2: Anti-infective Activity of Related Heterocyclic Compounds

Compound ClassActivityKey FindingsReference4′-(Piperazin-1-yl)benzanilidesAntiplasmodial, AntibacterialBroad-spectrum activity against P. falciparum and various bacteria.mdpi.comnih.gov1-benzyl-4-adamantancarbonyloxy piperidineAntifungalPotent activity against Cryptococcus neoformans with low toxicity.researchgate.net

Advanced Synthetic Methodologies for Future Derivatization

To fully explore the therapeutic potential of the this compound scaffold, efficient and versatile synthetic methods are required. The synthesis of unsymmetrically disubstituted piperazines can be challenging, as direct alkylation can lead to a mixture of products. researchgate.net

A common strategy involves a multi-step approach. For example, a precursor such as N-benzoylpiperazine can be synthesized first and then reacted with a chloromethylated chroman derivative. researchgate.net Another approach involves treating a carboxylic acid derivative of one fragment with the amine of the other fragment in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an amide bond, which can then be reduced if necessary. nih.gov

Future synthetic efforts could focus on developing more convergent and flexible routes that allow for the easy introduction of a wide variety of substituents on both the chroman and benzyl portions of the molecule. This would facilitate the creation of large chemical libraries for structure-activity relationship (SAR) studies, which are essential for optimizing the biological activity and drug-like properties of this promising scaffold.

Table of Mentioned Compounds

Compound NameThis compound4′-(Piperazin-1-yl)benzanilides1-(4-Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazineN-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides1-benzyl-4-adamantancarbonyloxy piperidineN-benzoylpiperazine

Integration of Omics Data for Systems-Level Understanding of Compound Effects

A comprehensive, systems-level understanding of the biological effects of this compound is critical for its development. The integration of various "omics" technologies will be instrumental in moving beyond a single-target interaction and mapping the broader physiological impact of the compound.

Genomics and Transcriptomics: These approaches can identify genetic variations that may influence an individual's response to the compound and reveal changes in gene expression patterns following its administration. For a 5-HT1A receptor agonist, this could involve analyzing changes in the expression of genes downstream of the receptor's signaling cascade. For instance, studies on the 5-HT1A receptor have shown its involvement in complex signaling pathways that can alter gene expression related to neuronal plasticity and survival. nih.gov By employing techniques like RNA-sequencing on neuronal cells treated with this compound, researchers could build a detailed map of the transcriptional changes induced by the compound.

Proteomics: Quantitative proteomics can provide a snapshot of the proteins present in a cell or tissue and their abundance, offering direct insight into the functional consequences of drug treatment. Mass spectrometry-based proteomics could be used to study how this compound affects the expression levels of proteins in the 5-HT1A signaling pathway and other off-target proteins. This is particularly relevant for understanding the phenomenon of "biased agonism," where a ligand can preferentially activate certain downstream signaling pathways over others at the same receptor. nih.gov Recent research has highlighted the importance of understanding how different drugs targeting the 5-HT1A receptor interact with various intracellular G proteins, which could be elucidated through proteomic studies. mountsinai.orgeurekalert.org

Metabolomics: This field focuses on the global assessment of endogenous small-molecule metabolites. Treatment with this compound could alter the levels of neurotransmitters like serotonin (B10506) and dopamine (B1211576), as well as other downstream metabolites. broadinstitute.org Tracking these changes can provide a real-time view of the compound's pharmacodynamic effects and help in identifying biomarkers of its activity.

The integration of these omics datasets, often referred to as systems biology, can create comprehensive models of the compound's mechanism of action, predict potential side effects, and identify patient populations most likely to respond to treatment.

Omics TechnologyPotential Application for this compoundResearch Findings for Similar Compounds/Targets
Genomics Identifying single nucleotide polymorphisms (SNPs) in the HTR1A gene or other genes that influence drug response.Genetic variations in the 5-HT1A receptor are known to affect susceptibility to neuropsychiatric disorders.
Transcriptomics Measuring changes in mRNA levels of genes in the serotonergic and dopaminergic pathways in response to the compound.Studies on 5-HT1A agonists have shown alterations in the expression of genes involved in neurodevelopment and synaptic plasticity. nih.gov
Proteomics Quantifying changes in the protein expression of signaling molecules downstream of the 5-HT1A receptor to understand biased agonism.Proteomic analyses have been used to differentiate the signaling signatures of various 5-HT1A receptor agonists. nih.gov
Metabolomics Monitoring changes in neurotransmitter levels (e.g., serotonin, dopamine) and other small molecules in the brain and periphery.Metabolomic studies can reveal the impact of serotonergic drugs on central and peripheral metabolic pathways.

Collaborative Opportunities in Multidisciplinary Research

The journey of a novel compound from the laboratory to the clinic is a complex endeavor that necessitates collaboration across multiple scientific disciplines. For this compound, several key collaborative opportunities exist.

Academia-Industry Partnerships: Academic labs often excel in basic research, such as elucidating the intricate signaling pathways of the 5-HT1A receptor. nih.govmountsinai.orgeurekalert.orgwiley.com Pharmaceutical companies, on the other hand, have the resources and expertise for drug development, including medicinal chemistry optimization, preclinical safety testing, and clinical trials. broadinstitute.orgnih.gov A partnership could leverage academic insights into the compound's mechanism to guide industry-led optimization of its properties, such as improving its blood-brain barrier penetration or metabolic stability.

Consortia for Neuropsychiatric Drug Discovery: The development of drugs for psychiatric and neurological disorders has faced significant challenges, leading to a call for more collaborative, pre-competitive research. broadinstitute.org Consortia bringing together multiple pharmaceutical companies, academic institutions, and patient advocacy groups can pool resources and data to overcome common hurdles in drug development. The Wyss Institute's CircaVent platform, for example, seeks academic and industry partners to advance drug discovery for mental health conditions. harvard.edu

Clinical-Translational Research Collaborations: As the compound moves closer to clinical evaluation, collaborations with clinicians and translational researchers will be crucial. This would involve designing studies to assess the compound's effects in relevant patient populations. The development of collaborative drug therapy management protocols in psychiatric settings highlights the importance of integrating pharmaceutical expertise into clinical practice. nih.gov

Q & A

Basic Research Questions

Q. What synthetic pathways are recommended for 1-Benzyl-4-chroman-2-ylmethyl-piperazine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the piperazine core. First, introduce the benzyl group via nucleophilic substitution using benzyl chloride under basic conditions (e.g., triethylamine). Next, the chroman-2-ylmethyl substituent can be attached using a coupling agent like HBTU in DMF, as seen in analogous piperazine syntheses . Optimization includes adjusting solvent polarity (e.g., DCM vs. DMF), reaction time (24–48 hours), and stoichiometric ratios (1:1.2 for piperazine:alkylating agent). Monitoring via TLC or HPLC ensures intermediate purity .

Q. Which analytical techniques are critical for verifying the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR (1H and 13C) to confirm substitution patterns on the piperazine ring and chroman moiety .
  • IR Spectroscopy to identify functional groups (e.g., C-N stretching at ~1,250 cm⁻¹).
  • Mass Spectrometry (GC-MS/LC-MS) for molecular weight validation and impurity profiling.
  • X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities, as demonstrated for related 4-substituted piperazines .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact.
  • Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation.
  • Dispose of waste via certified hazardous waste services, adhering to OSHA and EPA guidelines .

Advanced Research Questions

Q. How does stereochemistry at the chroman-2-ylmethyl group influence biological activity?

  • Methodological Answer : Enantiomers can be resolved using chiral HPLC or synthesized via asymmetric catalysis (e.g., chiral auxiliaries). For example, (R)- and (S)-configurations of analogous benzhydryl-piperazines show divergent binding affinities to dopamine receptors. Activity is assessed via radioligand displacement assays (e.g., [³H]spiperone for D2 receptors) .

Q. What computational strategies predict binding affinity of this compound with serotonin receptors?

  • Methodological Answer :

  • Molecular Docking (e.g., AutoDock Vina) using receptor crystal structures (PDB: 6WGT for 5-HT1A).
  • MD Simulations (GROMACS) to evaluate stability of ligand-receptor complexes.
  • QSAR Models trained on piperazine derivatives’ logP, polar surface area, and substituent electronic effects .

Q. How can structure-activity relationship (SAR) studies improve the pharmacokinetic profile of this compound?

  • Methodological Answer :

  • Modify Substituents : Replace the benzyl group with fluorinated analogs (e.g., 4-fluorobenzyl) to enhance metabolic stability.
  • Evaluate LogD : Use shake-flask assays to measure partition coefficients and optimize brain permeability (target: LogD ~2–3).
  • In Vitro ADME : Assess hepatic microsomal stability and CYP450 inhibition to reduce off-target effects .

Q. What in vivo models are suitable for testing neuropharmacological efficacy?

  • Methodological Answer :

  • Rodent Behavioral Assays : For anxiolytic activity, use elevated plus-maze or open-field tests.
  • Microdialysis : Measure extracellular dopamine/serotonin levels in striatal or prefrontal cortex regions.
  • PET Imaging with radiolabeled analogs (e.g., [¹¹C]-labeled) to track CNS distribution .

Key Notes

  • Stereochemical and substituent effects are critical for optimizing target engagement .
  • Safety protocols must align with OSHA/EPA standards to mitigate lab risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.